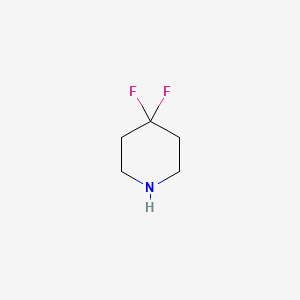

4,4-Difluoropiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)1-3-8-4-2-5/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOUJKDTBGXKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374291 | |

| Record name | 4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21987-29-1 | |

| Record name | 4,4-Difluoropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Difluoropiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4-Difluoropiperidine: A Technical Guide for Drug Discovery and Development

An In-depth Review of the Synthesis, Physicochemical Properties, and Applications of a Key Fluorinated Building Block in Medicinal Chemistry.

Introduction

4,4-Difluoropiperidine is a fluorinated heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug discovery. The introduction of the gem-difluoro group at the 4-position of the piperidine (B6355638) ring imparts unique physicochemical properties that can enhance the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of this compound, including its synthesis, key properties, and its application in the development of therapeutics targeting various receptors.

Physicochemical and Spectroscopic Data

The gem-difluoro substitution on the piperidine ring significantly influences its electronic and conformational properties. Below is a summary of the available physicochemical and spectroscopic data for this compound and its hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C5H9F2N | C5H9F2N·HCl |

| Molecular Weight | 121.13 g/mol [1] | 157.59 g/mol [2] |

| CAS Number | 21987-29-1[1] | 144230-52-4[2] |

| Appearance | Oil | White to light yellow crystalline solid |

| Boiling Point | 34°C @ 12 mmHg[3][4] | Not available |

| Melting Point | Not available | 173-177 °C |

| Density | 1.08 ± 0.1 g/cm³ (Predicted)[3][4] | Not available |

| pKa | 8.20 ± 0.10 (Predicted)[1][3][4] | Not available |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol[3][4] | Highly soluble in water and other polar solvents. |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon)[3][4] | Refrigerated (0-10°C) |

Synthesis of this compound Hydrochloride

A common and efficient method for the synthesis of this compound hydrochloride involves the deoxofluorination of N-Boc-4-piperidone followed by deprotection and salt formation. The use of modern fluorinating reagents such as trifluoro sulfenyl morpholine (B109124) has improved safety and yield compared to older methods using DAST or SF4/HF.[5]

Experimental Protocol: One-Pot Synthesis from N-Boc-4-piperidone

This protocol is based on the method described in patent CN111116456B.[5]

Materials:

-

N-Boc-4-piperidone

-

Trifluoro sulfenyl morpholine

-

Dichloromethane (DCM)

-

Hydrogen chloride (HCl) solution (e.g., 4M in 1,4-dioxane)

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve N-Boc-4-piperidone in dichloromethane. Maintain the temperature at 25-28°C.

-

Cooling: Cool the reaction mixture to 15-20°C using an ice-water bath and purge the system with argon.

-

Fluorination: Slowly add trifluoro sulfenyl morpholine dropwise to the reaction mixture over a period of approximately 4 hours, ensuring the temperature is maintained between 10-30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS until the starting material is consumed.

-

Deprotection and Salt Formation: To the same reaction vessel, carefully add a solution of hydrogen chloride (e.g., 4M in 1,4-dioxane). Stir the mixture at room temperature.

-

Precipitation: Add ethyl acetate to the reaction mixture to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with ethyl acetate, and then slurry with acetone to afford this compound hydrochloride as a solid. The product can be dried under vacuum.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a variety of pharmacologically active compounds. The gem-difluoro group can modulate the pKa of the piperidine nitrogen, improve metabolic stability, and enhance binding affinity to biological targets.

Dopamine (B1211576) D4 Receptor Antagonists

Derivatives of this compound have been investigated as potent and selective dopamine D4 receptor antagonists.[6][7][8] These compounds have potential applications in the treatment of neuropsychiatric disorders such as schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[7][9]

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[10] Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[10] D4 receptor signaling can also involve other pathways, including the modulation of ion channels and the activation of the MAPK pathway.[10]

References

- 1. This compound | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 21987-29-1 [m.chemicalbook.com]

- 4. This compound | 21987-29-1 [chemicalbook.com]

- 5. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

4,4-Difluoropiperidine structure and properties

An In-Depth Technical Guide to 4,4-Difluoropiperidine: Structure, Properties, and Applications

Introduction

This compound is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. The introduction of the gem-difluoro group at the 4-position of the piperidine (B6355638) ring imparts unique physicochemical properties that can enhance the pharmacological profile of drug candidates. This difluoro substitution can improve metabolic stability, membrane permeability, and binding affinity by acting as a bioisostere for a carbonyl group or other functionalities.[1][2] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Structure and Chemical Identity

This compound is a saturated six-membered azaheterocycle with two fluorine atoms attached to the same carbon atom at the 4-position. It is most commonly available and used in its hydrochloride salt form, which is a more stable, crystalline solid.[3]

| Identifier | This compound | This compound Hydrochloride |

| IUPAC Name | This compound[4] | This compound;hydrochloride |

| CAS Number | 21987-29-1[4] | 144230-52-4[5] |

| Molecular Formula | C₅H₉F₂N[4] | C₅H₁₀ClF₂N or C₅H₉F₂N · HCl[5][6] |

| SMILES | C1CNCC(C1)(F)F[4] | Cl[H].FC1(F)CCNCC1[5] |

| InChI Key | MJOUJKDTBGXKIU-UHFFFAOYSA-N[4] | OABUKBBBSMNNPM-UHFFFAOYSA-N[5] |

Physicochemical Properties

The introduction of fluorine atoms significantly alters the properties of the piperidine ring. The gem-difluoro group lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. The hydrochloride salt is typically a white to off-white solid or powder.[3][7]

Table 2.1: Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 121.13 g/mol | [4][8] |

| Exact Mass | 121.07030562 Da | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [8][9] |

| Boiling Point | 114.3 ± 40.0 °C at 760 mmHg | [8] |

| Flash Point | 22.9 ± 27.3 °C | [8] |

| LogP | 0.37 | [8] |

| Vapor Pressure | 20.0 ± 0.2 mmHg at 25°C | [8] |

| pKa (Basic) | 8.5 |[4] |

Table 2.2: Physical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 157.59 g/mol | [5][10] |

| Appearance | White to off-white powder/solid | [5][7] |

| Melting Point | 173-177 °C | [5][6] |

| Storage Temperature | 2-8°C | [5][6] |

| Sensitivity | Hygroscopic | [6] |

| Solubility | Highly soluble in water and other polar solvents |[3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound and its derivatives. While a comprehensive public database of spectra is limited, typical spectroscopic features can be inferred.

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the piperidine ring. The protons on the carbons adjacent to the fluorine atoms (C3 and C5) would exhibit complex splitting patterns due to coupling with fluorine.

-

¹³C NMR: The carbon spectrum would show a characteristic triplet for the C4 carbon due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A single resonance would be expected in the fluorine NMR spectrum, as the two fluorine atoms are chemically equivalent. Quantitative ¹⁹F-NMR can be a reliable method for determining the purity of fluorinated compounds due to the low probability of signal overlap.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule (121.0703 for the free base).

Synthesis and Experimental Protocols

The synthesis of this compound often involves the deoxofluorination of a corresponding ketone precursor. Several fluorinating reagents can be employed for this transformation.

General Synthesis Workflow

The most common strategy for synthesizing this compound involves the fluorination of N-protected 4-piperidone, followed by deprotection. This multi-step process ensures selectivity and yields a stable final product.

Caption: General workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

The following protocol is adapted from a patented method for the preparation of this compound hydrochloride.[11]

Objective: To synthesize this compound hydrochloride from N-Boc-4-piperidone.

Materials:

-

N-Boc-4-piperidone

-

Trifluoro sulfenyl morpholine (Fluorinating agent)

-

Dichloromethane (DCM, solvent)

-

Hydrogen chloride (HCl)

-

Argon (for inert atmosphere)

-

Ethyl acetate, acetone, or other suitable solvents for washing/pulping

Procedure:

-

Reaction Setup: Add dichloromethane to a four-necked flask, followed by the addition of N-Boc-4-piperidone. Maintain the internal temperature at 25-28 °C.[11]

-

Cooling and Inerting: Cool the reaction system to 15-20 °C using an ice water bath and establish an inert atmosphere with argon.[11]

-

Fluorination: Slowly add trifluoro sulfenyl morpholine as the fluorinating reagent to the reaction mixture. The reaction is performed to convert the ketone to the difluoro compound. This reagent is noted for providing high yield and byproducts that are easily removed.[11]

-

Deprotection and Salt Formation: After the fluorination is complete, the Boc protecting group is removed, and the hydrochloride salt is formed in the same reaction vessel (a "one-pot" method) using hydrogen chloride. This improves reaction efficiency.[11]

-

Workup and Isolation: A solvent such as ethyl acetate, petroleum ether, n-hexane, or toluene (B28343) is added.[11] The resulting solid product is then collected.

-

Purification: The crude product is purified by pulping in a solvent like acetone, methanol, ethanol, or dichloromethane to yield the final this compound hydrochloride product.[11] This process avoids the need for recrystallization or distillation.[11]

Applications in Drug Discovery and Development

This compound is a valuable building block in pharmaceutical research, primarily due to the advantageous properties conferred by the gem-difluoro group.[12]

Role as a Bioisostere

A key application of the this compound motif is its use as a bioisostere.[13] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological responses.[2] The C-F bond is highly polarized and metabolically stable, making fluorinated compounds resistant to oxidative metabolism at that position. The difluoromethylene group (CF₂) can serve as a bioisostere for an ether oxygen (-O-) or a carbonyl group (C=O), potentially improving properties such as:

-

Metabolic Stability: Blocking sites of metabolic oxidation.[1]

-

Lipophilicity: Modulating the molecule's overall lipophilicity to enhance membrane permeability and oral absorption.[1]

-

Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing ligand-receptor interactions and pharmacokinetic properties.

Therapeutic Targets

Derivatives of this compound have been investigated as modulators of various biological targets, particularly within the central nervous system (CNS).

-

Dopamine (B1211576) D4 Receptor Antagonists: A novel series of this compound derivatives have been developed as potent and highly selective dopamine D4 receptor antagonists.[14][15] These compounds are being explored for treating neurological disorders.[14] The D4 receptor's selective localization in brain regions involved in motor control makes it a promising target for conditions like L-DOPA-induced dyskinesia in Parkinson's disease.[15]

-

Histamine H3 Receptor Antagonists: The compound is an important intermediate in the synthesis of novel histamine-3 (H3) receptor antagonists.[3] H3 receptors are involved in regulating neurotransmitter release, and targeting them has therapeutic potential for various neurological and psychiatric disorders, including Alzheimer's disease and ADHD.[3]

-

Orexin (B13118510) Receptor Antagonists: 4,4-Difluoro piperidine compounds have been developed as antagonists for orexin receptors, which are involved in regulating sleep, arousal, and feeding behaviors.[16]

Caption: Role of this compound derivatives as receptor antagonists.

Safety and Handling

This compound and its hydrochloride salt are classified as harmful and irritants.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[4][8] It can cause serious skin and eye irritation.[4][17]

-

Handling: Should only be handled in a chemical fume hood by qualified personnel.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing, must be worn.[8]

-

Storage: Store in a cool, refrigerated (2-8°C), and tightly closed container under an inert atmosphere.[5][8] The hydrochloride salt is hygroscopic.[6]

-

Incompatible Materials: Avoid strong oxidizing agents, heat, flames, and sparks.[8][17]

-

Decomposition: Hazardous combustion products may include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[8][17]

Conclusion

This compound is a pivotal building block for modern drug discovery. Its unique structural and physicochemical properties, stemming from the gem-difluoro substitution, offer medicinal chemists a valuable tool to overcome challenges related to metabolic stability, lipophilicity, and target engagement. As research into complex CNS disorders continues, the strategic application of fluorinated scaffolds like this compound is expected to play an increasingly important role in the development of next-generation therapeutics.

References

- 1. 4,4-Difluoro-1,4'-bipiperidine [myskinrecipes.com]

- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 3. This compound hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. This compound | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 144230-52-4 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound hydrochloride [lzchemical.com]

- 8. This compound | CAS#:21987-29-1 | Chemsrc [chemsrc.com]

- 9. This compound CAS#: 21987-29-1 [m.chemicalbook.com]

- 10. This compound hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]

- 14. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4,4-Difluoropiperidine Hydrochloride (CAS: 144230-52-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoropiperidine hydrochloride, with the CAS number 144230-52-4, is a synthetically versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group at the 4-position of the piperidine (B6355638) ring imparts unique physicochemical properties, including altered basicity (pKa), lipophilicity, and metabolic stability compared to its non-fluorinated analog. These characteristics make it a valuable scaffold for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of receptor antagonists.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and computed spectroscopic properties of this compound hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 144230-52-4 | [1][2][3] |

| Molecular Formula | C₅H₁₀ClF₂N | [2][3] |

| Molecular Weight | 157.59 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 173-177 °C | [3] |

| Boiling Point | 114.3 °C at 760 mmHg (for free base) | |

| Density | 1.222 g/cm³ (predicted) | |

| Solubility | Highly soluble in water and other polar solvents. | [5] |

| pKa | 8.5 (for the free base) |

Table 2: Computed Spectroscopic Data

| Parameter | Value | Reference(s) |

| ¹H NMR | No experimental data found in the search results. | |

| ¹³C NMR | No experimental data found in the search results. | |

| Mass Spectrum | Exact Mass: 157.0469833 Da | |

| IR Spectrum | No experimental data found in the search results. |

Note: While many commercial suppliers confirm the structure of this compound hydrochloride via NMR, publicly available experimental spectra with peak assignments were not identified in the literature search.

Synthesis of this compound Hydrochloride

A common and effective method for the synthesis of this compound hydrochloride involves a two-step process starting from the commercially available N-Boc-4-piperidone. This process includes a fluorination step followed by the deprotection of the Boc group and subsequent salt formation.

Experimental Protocol

Step 1: Synthesis of N-Boc-4,4-difluoropiperidine

This step involves the fluorination of N-Boc-4-piperidone. A modern and effective method utilizes a fluorinating agent such as trifluorosulfenyl morpholine (B109124).

-

Materials:

-

N-Boc-4-piperidone

-

Trifluorosulfenyl morpholine

-

Argon gas

-

Ice-water bath

-

-

Procedure:

-

To a four-necked flask, add dichloromethane and N-Boc-4-piperidone at room temperature (25-28 °C).

-

Cool the reaction mixture to 15-20 °C using an ice-water bath and purge the system with argon.

-

Slowly add trifluorosulfenyl morpholine dropwise to the reaction mixture over a period of approximately 240 minutes, maintaining the temperature between 15-20 °C.

-

After the addition is complete, allow the reaction to stir at a temperature between 10-30 °C until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is worked up to isolate the N-Boc-4,4-difluoropiperidine. This typically involves washing with an aqueous solution to remove byproducts.

-

Step 2: Deprotection and Salt Formation to Yield this compound Hydrochloride

The Boc protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt. This can often be performed as a one-pot synthesis following the fluorination.

-

Materials:

-

N-Boc-4,4-difluoropiperidine (from Step 1)

-

Hydrogen chloride (e.g., as a solution in dioxane or generated in situ)

-

An appropriate solvent (e.g., ethyl acetate, petroleum ether, n-hexane, or toluene)

-

A solvent for pulping/recrystallization (e.g., acetone, methanol, ethanol, or dichloromethane)

-

-

Procedure:

-

To the crude N-Boc-4,4-difluoropiperidine from the previous step, add a solution of hydrogen chloride.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The product, this compound hydrochloride, will precipitate out of the solution.

-

The precipitate is collected by filtration.

-

The crude product is then purified by pulping or recrystallization from a suitable solvent to afford the final product.

-

Synthesis Workflow Diagram

Caption: Synthetic route to this compound HCl.

Applications in Drug Discovery

The this compound moiety is a privileged scaffold in modern medicinal chemistry, primarily utilized for its ability to fine-tune the pharmacological properties of drug candidates.

Dopamine (B1211576) D4 Receptor Antagonists

The dopamine D4 receptor is a G protein-coupled receptor implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and ADHD. The this compound scaffold has been incorporated into novel D4 receptor antagonists. Structure-activity relationship (SAR) studies have shown that this moiety can enhance binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. The gem-difluoro group can influence the conformation of the piperidine ring and modulate the pKa of the nitrogen atom, which are critical for receptor interaction.

Histamine (B1213489) H3 Receptor Antagonists

The histamine H3 receptor is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the CNS. H3 receptor antagonists are being investigated for the treatment of cognitive disorders such as Alzheimer's disease and narcolepsy. The this compound core has been successfully employed as a key building block in the synthesis of potent and selective H3 receptor antagonists. The fluorine atoms can improve metabolic stability by blocking potential sites of oxidation and can also enhance brain penetration of the drug candidate.

Signaling Pathways

Dopamine D4 receptors are coupled to Gαi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Antagonists containing the this compound scaffold block the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade. In conditions like schizophrenia, where dopamine dysregulation is hypothesized, D4 antagonists may help to normalize neuronal signaling.

Caption: Dopamine D4 receptor antagonist mechanism.

Histamine H3 receptors also couple to Gαi/o proteins, and their activation inhibits the release of histamine and other neurotransmitters. By blocking the H3 receptor, antagonists containing the this compound moiety disinhibit the release of these neurotransmitters, including acetylcholine, which is crucial for cognitive function. This mechanism is the basis for their investigation in treating cognitive deficits in neurodegenerative diseases.

Caption: Histamine H3 receptor antagonist mechanism.

Safety and Handling

This compound hydrochloride is classified as an irritant. It can cause skin irritation and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound hydrochloride is a key building block in modern drug discovery, offering a unique combination of properties that are advantageous for the development of CNS-active agents. Its synthesis is well-established, and its utility has been demonstrated in the creation of potent and selective antagonists for important neurological targets such as the dopamine D4 and histamine H3 receptors. As the demand for novel therapeutics for complex neurological and psychiatric disorders continues to grow, the strategic incorporation of fluorinated scaffolds like this compound is expected to play an increasingly important role in the design of the next generation of medicines. Further research to obtain and publish detailed experimental spectroscopic data would be a valuable contribution to the scientific community.

References

- 1. 4,4-二氟哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound hydrochloride 97% | CAS: 144230-52-4 | AChemBlock [achemblock.com]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. 1-(azetidin-3-yl)-4,4-difluoropiperidine(1257293-83-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4,4-Difluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4-Difluoropiperidine hydrochloride (CAS No: 144230-52-4). This fluorinated piperidine (B6355638) derivative is a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its characteristics essential for its effective application.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound hydrochloride, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀ClF₂N or C₅H₉F₂N · HCl | [1][2][3] |

| Molecular Weight | 157.59 g/mol | [1][4] |

| Appearance | White to off-white or pale yellow solid, often in crystal, crystalline powder, or powder form. | [2][5][6] |

| Melting Point | 170.5-177 °C | [1][2][3][4][7] |

| Boiling Point | 114.3 °C at 760 mmHg (for the free base); 223.4 °C at 760 mmHg (hydrochloride salt data varies) | [1][3] |

| Density | 1.222 g/cm³ | [1][3] |

| Solubility | Data not widely available (N/A in several sources). | [1][6] |

| Purity (Assay) | Typically ≥97% or ≥98% | [2][4][5][7] |

| Storage Temperature | 2-8°C | [1][4] |

| Sensitivity | Hygroscopic, Air Sensitive, Moisture Sensitive, Heat Sensitive. | [1] |

| InChI Key | OABUKBBBSMNNPM-UHFFFAOYSA-N | [2][4] |

| SMILES | Cl.FC1(F)CCNCC1 | [2][4][5] |

Experimental Protocols

Detailed experimental procedures for determining every physical property are not publicly available. However, synthesis and quality control methods are documented, providing insight into the compound's preparation and characterization.

1. Synthesis Protocol: One-Pot Method from N-Boc-4-piperidone

A common and efficient method for preparing this compound hydrochloride involves a one-pot reaction starting from N-Boc-4-piperidone.[8] This process avoids the need for extensive purification steps like recrystallization or distillation.[8]

-

Step 1: Fluorination: N-Boc-4-piperidone is used as the raw material. It is dissolved in a solvent such as dichloromethane.

-

Step 2: Reagent Addition: The reaction system is cooled, and a fluorinating agent, such as trifluorosulfenyl morpholine, is added. This reagent is noted for providing high yields and more stable and safer handling compared to alternatives like DAST (diethylaminosulfur trifluoride).[8]

-

Step 3: Deprotection and Salt Formation: After the fluorination is complete, the Boc protecting group is removed using hydrogen chloride (HCl). This same step facilitates the formation of the hydrochloride salt, streamlining the process.[8]

-

Step 4: Isolation: The final product, this compound hydrochloride, is isolated. A simple treatment is sufficient to remove byproducts, and the resulting compound is often pure enough for subsequent reactions.[8]

2. Quality Control and Characterization Protocols

The purity and identity of this compound hydrochloride are typically confirmed using standard analytical techniques.

-

Assay by Titration: The purity of the hydrochloride salt is often determined by titration.

-

Precipitation Titration (ex Chloride): This method quantifies the amount of chloride present, thereby confirming the salt's stoichiometry and purity. An assay of ≥97.5% is a common specification.[2]

-

Nonaqueous Titration: This technique is suitable for titrating salts of organic bases in non-aqueous media. It is used to determine the purity of the amine salt component, with specifications often requiring >98.0%.

-

-

Structural Confirmation by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm that the chemical structure of the synthesized compound matches that of this compound hydrochloride.

-

Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point range, such as 173-177 °C, suggests a high-purity compound.[1][4]

References

- 1. Cas 144230-52-4,this compound hydrochloride | lookchem [lookchem.com]

- 2. L19555.03 [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. This compound 97 144230-52-4 [sigmaaldrich.com]

- 5. This compound hydrochloride 97% | CAS: 144230-52-4 | AChemBlock [achemblock.com]

- 6. This compound hydrochloride [lzchemical.com]

- 7. 4,4-二氟哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 4,4-Difluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoropiperidine is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. The introduction of gem-difluoro substitution at the 4-position of the piperidine (B6355638) ring imparts unique physicochemical properties, including altered basicity and lipophilicity, which can enhance metabolic stability and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound and its commonly used hydrochloride salt, complete with experimental protocols and logical workflows relevant to its application in research and development.

Physicochemical Properties

The properties of this compound and its hydrochloride salt are summarized below. The free base is a yellow oil, while the hydrochloride salt is typically a white to off-white crystalline solid.[2][3][4][5][6]

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source |

| Molecular Formula | C₅H₉F₂N | [7][8] |

| Molecular Weight | 121.13 g/mol | [7][8] |

| Appearance | Yellow Oil | |

| Boiling Point | 34°C @ 12 mmHg | [7] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [7] |

| pKa | 8.20 ± 0.10 (Predicted)[7], 8.5 (Experimental)[8] | |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol (B129727) | [7] |

| Storage Temperature | 2-8°C under inert gas | [7] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClF₂N or C₅H₉F₂N · HCl | [3][4][9][10][11][12] |

| Molecular Weight | 157.59 g/mol | [3][9][10][11][12] |

| Appearance | White to pale yellow crystalline powder | [2][4][5] |

| Melting Point | 173-177 °C[3][5][9][11][12], 170.5-176.5 °C[4] | |

| Boiling Point | 114.3°C at 760 mmHg | [3] |

| Solubility | Highly soluble in water and other polar solvents | [2] |

| Storage Temperature | 2-8°C | [3][9][11] |

| Sensitivity | Hygroscopic | [3] |

Molecular Structure and Identifiers

A clear understanding of the molecular structure is fundamental.

Table 3: Structural Identifiers

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 21987-29-1[7][8] | 144230-52-4[3][4][9][10][11] |

| SMILES String | C1CNCCC1(F)F[8] | Cl[H].FC1(F)CCNCC1[4][9][11] |

| InChI | InChI=1S/C5H9F2N/c6-5(7)1-3-8-4-2-5/h8H,1-4H2[8] | InChI=1S/C5H9F2N.ClH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H[9][10][11] |

| InChIKey | MJOUJKDTBGXKIU-UHFFFAOYSA-N[8] | OABUKBBBSMNNPM-UHFFFAOYSA-N[4][9][10][11] |

Chemical Reactivity and Stability

This compound hydrochloride is a stable crystalline solid under ambient conditions, which facilitates its storage and handling.[2] The free base is reactive as a secondary amine and can be readily modified at the nitrogen atom, making it a versatile building block in organic synthesis.[2] The gem-difluoro group is generally stable but can influence the reactivity of adjacent positions. For instance, deoxofluorination of a ketone adjacent to a pyridylmethyl group to create the 4,4-difluoro moiety has been reported to result in low yields due to HF elimination.[13]

The compound is incompatible with strong oxidizing agents. Hazardous combustion products include carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride.[14]

Applications in Drug Development

This compound is a valuable building block for pharmaceuticals and agrochemicals.[1] Its incorporation into molecules has been explored for a variety of therapeutic targets. Notably, it serves as a key intermediate in the synthesis of histamine-3 (H3) receptor antagonists and has been successfully incorporated into compounds for conditions like diabetes, cancer, inflammation, and depression.[1][2]

Derivatives of this compound have also been developed as potent and selective dopamine (B1211576) D4 receptor antagonists, which are of interest for treating certain neurological and psychiatric disorders.[15][16]

Caption: Workflow for utilizing this compound in drug discovery.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis and characterization of this compound.

Synthesis of this compound Hydrochloride

A common method involves the deoxofluorination of N-Boc-4-piperidone followed by deprotection.[17]

Caption: Synthetic pathway for this compound hydrochloride.

Methodology: [17]

-

Fluorination: N-Boc-piperidone is dissolved in a suitable solvent like dichloromethane. The solution is cooled, and a fluorinating agent (e.g., morpholinosulfur trifluoride) is added. The reaction is stirred until completion.

-

Work-up: The reaction mixture is carefully quenched and extracted. The organic layers are combined, dried, and concentrated to yield the crude N-Boc-4,4-difluoropiperidine intermediate.

-

Deprotection and Salt Formation: The intermediate is dissolved in a solvent, and hydrogen chloride (often as a solution in an alcohol or ether) is added. This one-pot step removes the Boc protecting group and forms the hydrochloride salt.

-

Isolation: The final product, this compound hydrochloride, precipitates and can be collected by filtration, washed, and dried. This process avoids the need for purification by recrystallization or distillation.[17]

Determination of pKa by Potentiometric Titration

The dissociation constant (pKa) is a critical parameter influencing a drug's absorption and distribution. Potentiometric titration is a precise and common method for its determination.[18][19]

-

Sample Preparation: A precise amount of this compound hydrochloride is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostated vessel (e.g., at 25 ± 0.5°C) and a calibrated pH electrode is immersed in the solution.

-

Titration: The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH value at the half-equivalence point, where the concentrations of the protonated and neutral species are equal. The experiment should be repeated multiple times to ensure accuracy.[18]

Purity and Identity Confirmation by Analytical Techniques

A combination of analytical methods is essential to confirm the purity and structure of the synthesized compound.

Methodology: [20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt).

-

Acquisition: Obtain ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Analysis: The spectra provide detailed information about the molecular structure. The ¹⁹F NMR will confirm the presence of the fluorine atoms, while ¹H and ¹³C NMR will confirm the piperidine ring structure.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a solvent like methanol or water.

-

Analysis: Use a technique like Electrospray Ionization (ESI) to determine the molecular weight of the compound, which should match the theoretical value.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Dissolve the compound in the mobile phase to a known concentration.

-

Analysis: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile) to assess purity. Impurities will appear as separate peaks from the main product peak.

-

Safety Information

This compound (Free Base):

-

Harmful if swallowed, in contact with skin, or if inhaled.[8][14]

-

Causes skin and serious eye irritation.[8]

This compound Hydrochloride:

-

Causes serious eye irritation.[10] May cause skin and respiratory irritation.[2][10]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][12][14] Handle in a chemical fume hood.[14]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, remove contaminated clothing and wash skin. If inhaled, move to fresh air. Seek medical attention if irritation persists.[14]

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant building block. Its unique properties, conferred by the gem-difluoro substitution, make it an attractive scaffold for the development of novel therapeutics. This guide provides the core chemical data, experimental context, and safety information necessary for its effective use in a research and development setting.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. This compound hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. L19555.03 [thermofisher.cn]

- 5. This compound hydrochloride [lzchemical.com]

- 6. This compound hydrochloride 97% | CAS: 144230-52-4 | AChemBlock [achemblock.com]

- 7. This compound CAS#: 21987-29-1 [m.chemicalbook.com]

- 8. This compound | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,4-二氟哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound 97 144230-52-4 [sigmaaldrich.com]

- 12. 4,4-二氟哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | CAS#:21987-29-1 | Chemsrc [chemsrc.com]

- 15. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

4,4-Difluoropiperidine: A Core Component in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoropiperidine is a fluorinated heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and physicochemical properties, imparted by the gem-difluoro group on the piperidine (B6355638) ring, make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular weight, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of receptor antagonists for key neurological targets.

Physicochemical Properties

The introduction of fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is typically handled as its hydrochloride salt for improved stability and solubility.

Table 1: Physicochemical Data of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C5H9F2N | C5H10ClF2N |

| Molecular Weight | 121.13 g/mol [1] | 157.59 g/mol [2][3][4][5] |

| Appearance | Not specified | White to off-white powder/solid[3] |

| Melting Point | Not specified | 173-177 °C[3] |

| pKa (basic) | 8.5[1] | Not applicable |

| CAS Number | 21987-29-1[1] | 144230-52-4[3][4][5] |

Synthesis of this compound Hydrochloride

A common and efficient method for the synthesis of this compound hydrochloride involves the fluorination of N-Boc-4-piperidone followed by deprotection. The use of modern fluorinating reagents such as trifluorosulfenyl morpholine (B109124) has been shown to provide high yields.[6]

Experimental Protocol: Synthesis from N-Boc-4-piperidone[6]

This protocol is based on a patented one-pot method.

Step 1: Fluorination

-

To a four-necked flask, add dichloromethane (B109758) and N-Boc-4-piperidone. Maintain the temperature at 25-28 °C.

-

Cool the reaction mixture to 15-20 °C using an ice-water bath and purge the system with argon.

-

Slowly add trifluorosulfenyl morpholine (fluorinating agent) to the reaction mixture.

-

Stir the reaction at 10-30 °C until the reaction is complete (monitored by an appropriate analytical technique such as GC or TLC).

-

Upon completion, cool the reaction to 0 °C and quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic phase, wash it again with saturated sodium bicarbonate solution, and then dry the organic phase to obtain the crude N-Boc-4,4-difluoropiperidine.

-

For purification, dissolve the crude product in ethyl acetate, wash with water, and treat with 50% hydrogen peroxide to remove impurities. After separation and washing of the organic phase, a pale yellow solid of N-Boc-4,4-difluoropiperidine is obtained upon solvent removal.

Step 2: Deprotection and Salt Formation

-

In a four-necked flask, dissolve the N-Boc-4,4-difluoropiperidine in a mixture of dichloromethane and methanol (B129727) under an argon atmosphere at 20 °C.

-

Bubble hydrogen chloride gas through the solution for approximately 10 hours.

-

After the reaction is complete, remove the solvent by rotary evaporation to yield a yellow solid.

-

Triturate the solid with acetone, filter, and dry under vacuum to obtain the final product, this compound hydrochloride, as a white solid.

Applications in Drug Discovery

This compound serves as a crucial building block in the development of antagonists for several G-protein coupled receptors (GPCRs) implicated in neurological disorders.

Dopamine (B1211576) D4 Receptor Antagonists

The dopamine D4 receptor is a key target in the treatment of neuropsychiatric disorders such as schizophrenia. This compound derivatives have been explored as potent and selective D4 receptor antagonists.

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D4 receptor.

1. Materials:

-

Membrane Preparation: Crude membrane fractions from cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]N-methylspiperone.

-

Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Test Compound: Serial dilutions of the this compound derivative.

-

Filtration System: Glass fiber filters (e.g., GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), and a cell harvester.

-

Detection: Scintillation counter and scintillation cocktail.

2. Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

-

For determining total binding, add vehicle instead of the test compound. For non-specific binding, add the non-specific binding control.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Histamine (B1213489) H3 Receptor Antagonists

The histamine H3 receptor is involved in regulating neurotransmitter release in the central nervous system, making it a target for treating cognitive disorders and other neurological conditions. This compound is a key structural motif in the development of novel H3 receptor antagonists.

This protocol outlines a method to assess the binding affinity of a compound to the histamine H3 receptor.

1. Materials:

-

Cell Membranes: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.

-

Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).

-

Non-specific Binding Control: A high concentration of a known H3 agonist or antagonist (e.g., 100 µM histamine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Serial dilutions of the this compound derivative.

-

Filtration and Detection: Similar to the dopamine D4 receptor assay.

2. Procedure:

-

Prepare cell membranes by homogenizing and centrifuging cell pellets expressing the H3 receptor.

-

In a 96-well plate, combine the membrane suspension, the radioligand ([³H]NAMH), and varying concentrations of the unlabeled test compound.

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of the non-specific control.

-

Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at 25 °C).

-

Terminate the incubation by rapid filtration through a PEI-coated filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Measure the bound radioactivity by liquid scintillation counting.

-

Calculate the IC50 and Ki values as described for the dopamine D4 receptor assay.

Orexin (B13118510) Receptor Antagonists

Orexin receptors play a crucial role in the regulation of sleep and wakefulness. Antagonists of these receptors are used in the treatment of insomnia. This compound derivatives have been investigated as orexin receptor antagonists.

This protocol measures the ability of a test compound to antagonize orexin A-induced calcium mobilization in cells expressing orexin receptors.

1. Materials:

-

Cell Line: A cell line (e.g., CHO) stably expressing the human orexin-1 (OX1) or orexin-2 (OX2) receptor.

-

Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Agonist: Orexin A.

-

Test Compound: Serial dilutions of the this compound derivative.

-

Assay Buffer: A suitable buffer such as Hank's Balanced Salt Solution (HBSS).

-

Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurements (e.g., FLIPR or FlexStation).

2. Procedure:

-

Plate the cells expressing the orexin receptor in a 96-well or 384-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically involving incubation for about 1 hour at 37 °C.

-

Pre-incubate the cells with serial dilutions of the test compound for a specified period (e.g., 120 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a pre-determined concentration of orexin A (e.g., the EC80 concentration) to stimulate the cells.

-

Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

Analyze the data to determine the inhibitory effect of the test compound on the orexin A-induced calcium signal.

-

Calculate the IC50 value for the antagonist.

Conclusion

This compound is a versatile and valuable building block in contemporary drug discovery. Its unique properties have enabled the development of potent and selective modulators of key neurological targets. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development efforts in this promising area of medicinal chemistry. The continued exploration of this compound-based scaffolds holds significant potential for the discovery of novel therapeutics for a range of challenging diseases.

References

- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rat DRD4(Dopamine Receptor D4) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. This compound hydrochloride 97% | CAS: 144230-52-4 | AChemBlock [achemblock.com]

- 5. This compound Hydrochloride | 144230-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

The Discovery and Development of 4,4-Difluoropiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The 4,4-difluoropiperidine moiety, in particular, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational constraints and the electron-withdrawing nature of the gem-difluoro group can lead to enhanced metabolic stability, binding affinity, and selectivity for a variety of biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a focus on their development as potent and selective receptor antagonists.

Synthetic Strategies for this compound Scaffolds

The construction of the this compound core is a key challenge in the synthesis of these derivatives. A common and effective method involves the fluorination of a piperidone precursor.

General Synthesis of this compound Hydrochloride

A widely used starting material is N-Boc-4-piperidone. The critical gem-difluorination step can be achieved using various fluorinating agents. One such method employs trifluoro-sulfenyl morpholine (B109124), which offers high yields. Following the fluorination, the Boc protecting group is removed, and the hydrochloride salt is formed in a one-pot reaction, improving overall efficiency.[1][2]

Experimental Protocol: Synthesis of this compound Hydrochloride from N-Boc-4-piperidone [2]

-

Fluorination: N-Boc-4-piperidone is dissolved in dichloromethane. The reaction is cooled, and a fluorinating agent such as trifluoro-sulfenyl morpholine is added dropwise. The reaction progress is monitored by an appropriate analytical method (e.g., TLC or LC-MS).

-

Deprotection and Salt Formation: Upon completion of the fluorination, a solution of hydrogen chloride in an appropriate solvent (e.g., methanol (B129727) or dioxane) is added to the reaction mixture. This step removes the Boc protecting group and concurrently forms the this compound hydrochloride salt.

-

Isolation: The resulting solid is collected by filtration, washed with a suitable solvent (e.g., ethyl acetate (B1210297) or diethyl ether), and dried under vacuum to yield the desired product.

Synthesis of Functionalized this compound Building Blocks

For the synthesis of more complex derivatives, such as those with substituents at the 3-position, a different strategy is required. One approach begins with the commercially available tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis of 3-((Aryloxy)methyl)-4,4-difluoropiperidine Derivatives

-

Activation of the Hydroxyl Group: The starting material, tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate, is treated with methanesulfonyl chloride or a similar activating agent in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.

-

Nucleophilic Substitution: The resulting mesylate is then reacted with a desired phenol (B47542) in the presence of a base (e.g., sodium hydride) to yield the corresponding aryloxy ether derivative.

-

Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., with HCl in dioxane or TFA in dichloromethane) to provide the final 3-substituted this compound.

This compound Derivatives as Dopamine (B1211576) D4 Receptor Antagonists

The dopamine D4 receptor (D4R) is a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders. The development of selective D4R antagonists is a promising therapeutic strategy. This compound derivatives have been identified as a novel class of potent and selective D4R antagonists.[3][4][5]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies on this compound ether-based D4R antagonists have revealed key structural features that govern their binding affinity and selectivity.

Table 1: SAR of this compound Ether Analogs as D4R Antagonists [4]

| Compound | R (Phenoxy Substituent) | Ki (nM) for D4R |

| 8a | 4-fluorophenyl | Similar to 3,3-difluoro analog |

| 8b | 3,4-difluorophenyl | 5.5 |

| 8c | 3-methylphenyl | 13 |

| 8d | 4-chlorophenyl | 53 |

| 8e | Phenyl | 27 |

| 8f | 3-fluoro-4-methylphenyl | 72 |

| 8g-k | Heterocyclic ethers | 150 - 1,660 |

| 14a | 4-cyano-3-fluorophenyl | 0.3 |

Data extracted from Saeedia et al., ChemRxiv (2025).[4]

The data indicates that substitution on the phenoxy ring significantly impacts D4R binding. A 3,4-difluorophenyl substitution (compound 8b ) provided high potency. The introduction of a cyano group, as in compound 14a , led to a remarkable increase in binding affinity, with a Ki of 0.3 nM.[4]

Dopamine D4 Receptor Signaling Pathway

The D4 receptor is a D2-like receptor that primarily couples to Gi/o proteins. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] D4 receptors can also modulate intracellular calcium levels and interact with G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1]

This compound Derivatives as Orexin (B13118510) Receptor Antagonists

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two receptors (OX1R and OX2R), is a key regulator of sleep-wake cycles, feeding behavior, and reward processing. Orexin receptor antagonists are a validated therapeutic approach for the treatment of insomnia. Novel this compound derivatives have been developed as potent orexin receptor antagonists.[7][8]

Orexin Receptor Signaling Pathway

Both OX1R and OX2R are G protein-coupled receptors. OX1R couples primarily to Gq/11 proteins, while OX2R can couple to both Gq/11 and Gi/o proteins.[3][9] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to neuronal excitation.[9]

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurologylive.com [neurologylive.com]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 7. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 8. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 9. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

The 4,4-Difluoropiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the 4,4-difluoropiperidine scaffold has emerged as a particularly valuable component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities, quantitative data, experimental protocols, and relevant signaling pathways associated with this privileged scaffold. The unique physicochemical properties conferred by the gem-difluoro group, including altered basicity, lipophilicity, and metabolic stability, have positioned the this compound moiety as a key building block in the development of agents targeting a range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes.

Biological Activities of the this compound Scaffold

The this compound scaffold has been successfully integrated into a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities. The primary areas of investigation include its role in targeting central nervous system (CNS) receptors and its potential as an enzyme inhibitor.

Dopamine (B1211576) D4 Receptor (D4R) Antagonism

A significant body of research has focused on the development of this compound-containing compounds as potent and selective antagonists of the dopamine D4 receptor (D4R).[1] These antagonists are of interest for the treatment of neuropsychiatric disorders. The this compound moiety has been shown to be a key component in achieving high binding affinity and selectivity for the D4R over other dopamine receptor subtypes.[1] However, initial studies have indicated that some of these compounds may suffer from poor metabolic stability and high plasma protein binding.[1]

Orexin (B13118510) Receptor Antagonism

The this compound scaffold is also a key structural feature in the development of orexin receptor antagonists.[2] Orexin receptors, which are involved in the regulation of sleep-wake cycles, are a validated target for the treatment of insomnia. Compounds incorporating the this compound core have been identified as potent antagonists of orexin receptors, with some exhibiting selectivity for the orexin-1 receptor subtype.[2]

Other CNS Targets and Enzyme Inhibition

Beyond D4 and orexin receptors, the this compound scaffold has been explored for its potential to modulate other CNS targets and inhibit enzyme activity.

-

Mas-related G protein-coupled receptor X2 (MRGPRX2) Antagonism: The this compound intermediate is a key component in the synthesis of MRGPRX2 antagonists, which are being investigated for their potential in treating mast cell-mediated disorders.

-

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) Inhibition: As a validated target for the treatment of Alzheimer's disease, BACE1 inhibitors incorporating fluorinated piperidine (B6355638) moieties have been designed and synthesized.[3][4][5]

-

Sodium Channel Blockade: Derivatives of 4-arylpiperidines have been evaluated for their ability to block neuronal sodium and T-type calcium channels, suggesting a potential application in the treatment of neurological conditions such as epilepsy.[6]

Quantitative Data

The following tables summarize the quantitative biological data for representative compounds containing the this compound scaffold.

Table 1: Dopamine D4 Receptor (D4R) Antagonists [1]

| Compound | D4R Ki (nM) | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D5R Ki (nM) | CNS MPO Score |

| 14a | 0.3 | >2000 | >2000 | >2000 | >2000 | N/A |

| 8b | 5.5 | N/A | N/A | N/A | N/A | 3.0 |

| 8c | 13 | N/A | N/A | N/A | N/A | 3.0 |

| 9m | 21 | N/A | N/A | N/A | N/A | >5.0 |

| 9n | 46.8 | N/A | N/A | N/A | N/A | >5.0 |

N/A: Not Available CNS MPO Score: A multi-parameter optimization score for CNS drug candidates, with a higher score indicating a more favorable profile.[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

-

Cell Membranes: HEK293 cells stably expressing the human dopamine D4 receptor.[1]

-

Radioligand: [3H]N-methylspiperone.[1]

-

Non-specific Binding Control: Haloperidol or other suitable D4 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the cell membranes, [3H]N-methylspiperone, and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Orexin Receptor Calcium Flux Assay

This protocol describes a cell-based functional assay to measure the antagonist activity of a test compound at the orexin-1 receptor (OX1R) by monitoring changes in intracellular calcium concentration.

Materials:

-

Cell Line: CHO-K1 cells stably co-expressing the human orexin-1 receptor and a promiscuous G-protein (e.g., Gα16).

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Orexin-A (agonist).

-

Fluorescent plate reader with liquid handling capabilities.

Procedure:

-

Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compound (antagonist) in assay buffer.

-

Add the test compound to the cells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Add a pre-determined concentration of orexin-A (typically EC80) to all wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence (ΔF) or the area under the curve (AUC).

-

Determine the IC50 value of the test compound by plotting the response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Microsomal Stability Assay

This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes.[1][9][10][11][12]

Materials:

-

Liver Microsomes: Human, rat, or mouse liver microsomes.[1][9][11]

-

NADPH regenerating system: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9][11]

-

Phosphate (B84403) Buffer: (e.g., 100 mM, pH 7.4).[11]

-

Test Compound.

-

Positive Control Compound: (with known metabolic instability).

-

Acetonitrile (B52724) (for reaction termination).

-

LC-MS/MS system for analysis.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the incubation mixture containing liver microsomes and phosphate buffer.

-

Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.

-

Initiate the reaction by adding the test compound and the NADPH regenerating system to the incubation mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

-

Plot the natural logarithm of the percentage of the remaining compound against time and determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of the this compound scaffold.

Caption: Dopamine D4 Receptor Antagonist Signaling Pathway.

Caption: Orexin Receptor Antagonist Signaling Pathway.

Caption: Radioligand Binding Assay Experimental Workflow.

Conclusion

The this compound scaffold is a versatile and valuable motif in contemporary drug discovery, with demonstrated efficacy in modulating the activity of a range of biological targets, particularly within the central nervous system. Its unique physicochemical properties offer medicinal chemists a powerful tool to fine-tune the pharmacological profiles of drug candidates. While challenges such as metabolic stability remain an important consideration, the continued exploration of structure-activity and structure-property relationships will undoubtedly lead to the development of novel and improved therapeutics based on this privileged scaffold. This guide provides a foundational resource for researchers aiming to leverage the potential of the this compound core in their drug discovery endeavors.

References

- 1. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 2. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, Pharmacodynamic, Safety and Tolerability of Fazamorexant, a Novel Dual Orexin Receptor Antagonist: Report of the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mttlab.eu [mttlab.eu]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. creative-bioarray.com [creative-bioarray.com]

The Ascendant Role of 4,4-Difluoropiperidine in Modern Drug Discovery: A Technical Review

For Immediate Release